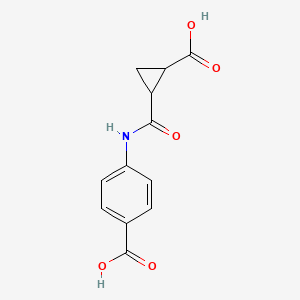
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enantioselective Synthesis Analysis
The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization as a key step. This process yields a highly functionalized compound, which is a result of a single-pot transformation that enhances efficiency. The enantioselective synthesis is crucial for producing compounds with the desired stereochemistry, which is often important for biological activity .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is complex, with multiple chiral centers. The iodolactamization step is particularly significant as it helps in setting up these chiral centers correctly. The structure of these compounds is designed to interact with specific biological targets, such as CCR2, which is important in the development of antagonists for therapeutic purposes .
Chemical Reactions Analysis
The synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme is a notable chemical reaction. This biotechnological application represents a green chemistry approach, utilizing enzymes to catalyze reactions at ambient conditions with high selectivity. The phosphorylation of phenol developed alongside is a cost-effective and straightforward method, contributing to the field of enzymatic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in these studies are tailored for their specific applications. For instance, the fluorescent carbon quantum dots derived from 4-carboxyphenylboronic acid exhibit high selectivity and sensitivity for benzo[a]pyrene, a property that is leveraged in the development of a fluorescent sensor. This sensor demonstrates excellent linearity, low detection limits, and high stability, making it suitable for practical applications in water sample analysis .
The benzene-carboxamide derivatives synthesized from 4-carboxy-benzenesulfonamide or 4-chloro-3-sulfamoyl benzoic acid are potent inhibitors of carbonic anhydrase isozymes. Their physical properties, such as affinity for the isozymes and in vivo activity, are optimized for use as topical antiglaucoma agents. The derivatives exhibit prolonged duration of action and are compared favorably against clinically used drugs, highlighting their potential in medical applications .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid is involved in various synthesis processes. For instance, the reaction of carboxyl chloride derivatives with anesthesin followed by hydrolysis yields 4-carbonylamino benzoic acid derivatives, important for chemical synthesis applications (Agekyan & Mkryan, 2015). Similarly, its role in the efficient synthesis of unnatural amino acids, which are useful as building blocks in the synthesis of peptidomimetics and combinatorial chemistry, has been noted (Pascal et al., 2000).
Environmental and Biological Implications
Benzoic acid derivatives, including 4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid, are noted for their presence in various environmental and biological systems. They are widely used as antibacterial and antifungal preservatives in food and cosmetic products, with significant distribution in the environment due to their widespread use (del Olmo et al., 2017).
Application in Material Science
The compound's derivatives are used in material science applications such as in the development of environmentally friendly syntheses using enzymes and biomimetic systems for direct carboxylation of organic substrates. This includes converting phenol into 4-OH benzoic acid, illustrating the potential of biomimetic mixed anhydrides for synthesizing industrially relevant compounds (Aresta & Dibenedetto, 2002).
Photophysical and Electrical Properties
Research on 4-carboxybenzophenone and sulfur-containing carboxylic acids photoredox pairs indicates the relevance of benzoic acid derivatives in photoinduced free-radical polymerizations. This highlights their utility in developing materials with specific photophysical and electrical properties (Wrzyszczyński et al., 2000).
Luminescent Properties in Coordination Compounds
In coordination chemistry, derivatives of benzoic acid, including 4-benzyloxy benzoic acid, have been used to develop lanthanide coordination compounds. These compounds have been investigated for their luminescent properties, influenced by different substituents, which could be of significance in developing new materials with specific optical characteristics (Sivakumar et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
4-[(2-carboxycyclopropanecarbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(8-5-9(8)12(17)18)13-7-3-1-6(2-4-7)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDASXCDLXPBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)
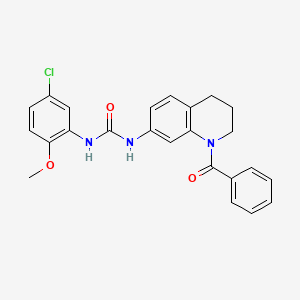
![methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B3014250.png)
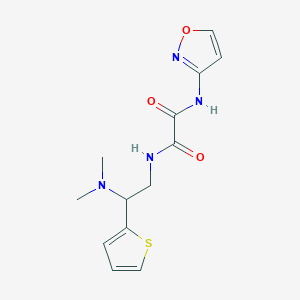
![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)

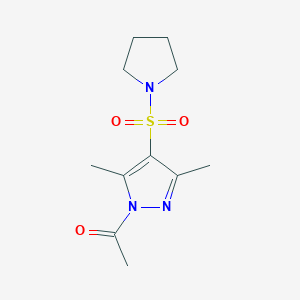
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)

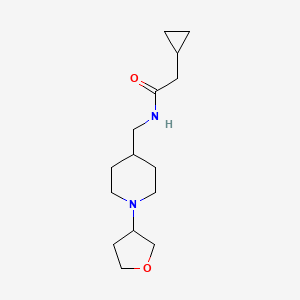

![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)